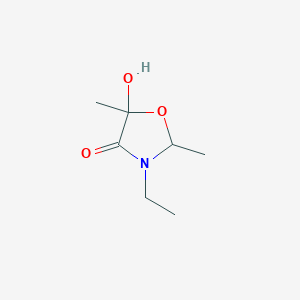
Ethylene piperidinophosphonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene piperidinophosphonite is a chemical compound with the molecular formula C7H14NO2P It is a phosphonite derivative that contains an ethylene bridge and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethylene piperidinophosphonite typically involves the reaction of piperidine with ethylene oxide in the presence of a phosphorous trichloride catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Ethylene Oxide} + \text{PCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethylene piperidinophosphonite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonites.
Aplicaciones Científicas De Investigación
Ethylene piperidinophosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of ethylene piperidinophosphonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may inhibit or activate specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
- Ethylene phosphite
- Piperidinophosphine
- Ethylene diphosphonite
Comparison: Ethylene piperidinophosphonite is unique due to the presence of both an ethylene bridge and a piperidine ring, which confer distinct chemical properties. Compared to ethylene phosphite, it has enhanced stability and reactivity. Piperidinophosphine lacks the ethylene bridge, making it less versatile in certain applications. Ethylene diphosphonite, while similar, has different reactivity patterns due to the presence of two phosphonite groups.
Propiedades
Número CAS |
57842-12-3 |
|---|---|
Fórmula molecular |
C7H14NO2P |
Peso molecular |
175.17 g/mol |
Nombre IUPAC |
1-(1,3,2-dioxaphospholan-2-yl)piperidine |
InChI |
InChI=1S/C7H14NO2P/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H2 |
Clave InChI |
HPWZEPKDCQDJTE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)P2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
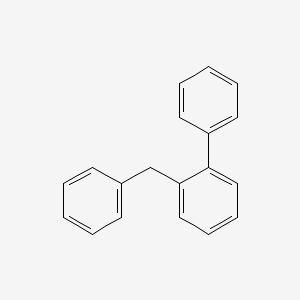
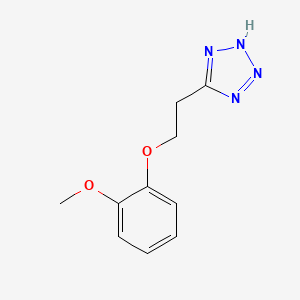
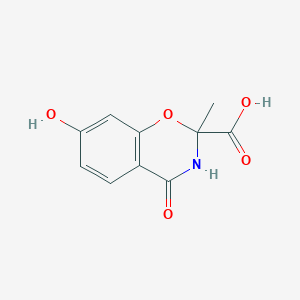
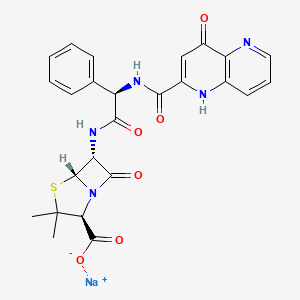
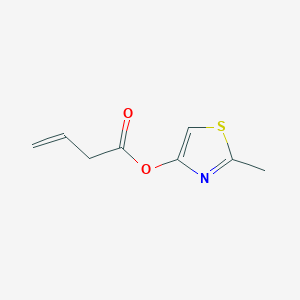
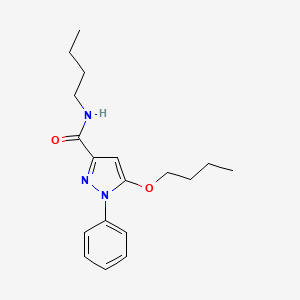
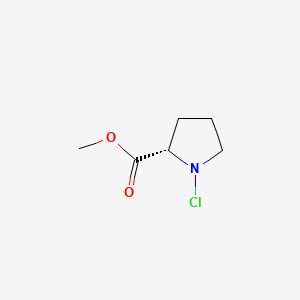

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
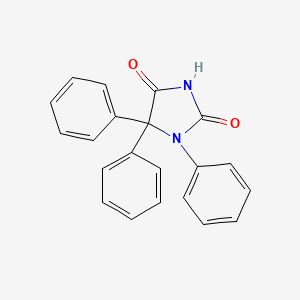
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
